2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride
CAS No.: 94158-13-1
Cat. No.: VC2102322
Molecular Formula: C10H16ClN3O4
Molecular Weight: 277.7 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 94158-13-1 |
---|---|
Molecular Formula | C10H16ClN3O4 |
Molecular Weight | 277.7 g/mol |
IUPAC Name | 2-[4-amino-N-(2-hydroxyethyl)-3-nitroanilino]ethanol;hydrochloride |
Standard InChI | InChI=1S/C10H15N3O4.ClH/c11-9-2-1-8(7-10(9)13(16)17)12(3-5-14)4-6-15;/h1-2,7,14-15H,3-6,11H2;1H |
Standard InChI Key | ASAQRGCLIPUSEK-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])N.Cl |
Canonical SMILES | C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])N.Cl |
Introduction
Chemical Structure and Properties
Basic Identification
2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride is the hydrochloride salt of the parent compound 2,2'-[(4-amino-3-nitrophenyl)imino]bisethanol. It is assigned the CAS registry number 94158-13-1, with the parent compound having the CAS number 29705-39-3 . Multiple synonyms exist for this compound, including HC Red No. 13, JAROCOL RED 13, and Ethanol, 2,2-(4-amino-3-nitrophenyl)iminobis-, monohydrochloride .
The following table summarizes the key identifiers and properties of this compound:
Property | Value |
---|---|
CAS Number | 94158-13-1 |
Molecular Formula | C₁₀H₁₆ClN₃O₄ |
Molecular Weight | 277.71 g/mol |
InChI Key | ASAQRGCLIPUSEK-UHFFFAOYSA-N |
LogP | 0.809 |
Physical and Chemical Characteristics
The compound derives from the parent structure 2,2'-[(4-amino-3-nitrophenyl)imino]bisethanol, which has a molecular weight of 241.24 g/mol . The addition of the hydrochloride group increases the molecular weight to 277.71 g/mol .
The parent compound exhibits specific physical properties including a density of 1.422 g/cm³, a high boiling point of 499°C at 760 mmHg, and a flash point of 255.6°C . These properties contribute to the stability of both the parent compound and its hydrochloride salt in various formulations.
Additional physical properties of the parent compound include:
Property | Value |
---|---|
Exact Mass | 241.10600 |
PSA | 115.54000 |
LogP | 1.07240 |
Vapour Pressure | 8.87E-11 mmHg at 25°C |
Index of Refraction | 1.674 |
Synthesis and Production
Synthetic Pathway
The synthesis of 2,2'-[(4-amino-3-nitrophenyl)imino]bisethanol hydrochloride involves a reaction between the parent compound (2,2'-[(4-amino-3-nitrophenyl)imino]bisethanol) and hydrochloric acid. This process is typically conducted under carefully controlled conditions to ensure complete conversion and high purity of the final product.
The parent compound itself appears in scientific literature, notably in studies by Forlani, Luciano et al. published in Tetrahedron (1998, vol. 54, no. 18, p. 4647-4654) . This suggests established synthetic routes and characterization methods for the compound family.
Manufacturing Considerations
Industrial production of this compound requires stringent quality control measures to ensure consistent purity and performance in end-use applications. The hydrochloride salt formation from the parent compound provides enhanced stability and solubility characteristics that are beneficial for formulation purposes in cosmetic applications.
Analytical Methods
HPLC Analysis
2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride can be effectively analyzed using reverse phase (RP) HPLC methodology with relatively straightforward conditions . The recommended mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid . For applications requiring mass spectrometry compatibility, the phosphoric acid component can be substituted with formic acid without compromising separation efficiency .
The Newcrom R1 HPLC column has been specifically identified as suitable for the separation of this compound . This column belongs to a family of reverse-phase-based columns with low silanol activity, making it particularly appropriate for the analysis of this compound and related substances .
Advanced Analytical Applications
The analytical methodology for this compound offers versatility across multiple applications:
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Columns with smaller 3 μm particles are available for fast UPLC applications requiring enhanced resolution and throughput
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The liquid chromatography method is scalable and can be employed for isolation of impurities in preparative separation processes
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The methodology is suitable for pharmacokinetic studies, allowing for quantitative determination of the compound in various matrices
Applications in Industry
Cosmetic Industry
2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride finds its primary application in the cosmetic industry, particularly in semi-permanent hair dye formulations . Its popularity in this sector stems from its ability to impart vibrant red coloration while maintaining stability under various conditions typically encountered during product use and storage.
The compound's effectiveness as a colorant extends beyond hair dyes to other cosmetic coloring applications, owing to its dyeing efficiency and relatively favorable safety profile when used within recommended concentration limits.
Research Developments and Future Directions
Current Research Status
Current research on 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride appears limited, with most information focused on its analytical methods and cosmetic applications. The literature reference by Forlani et al. (1998) suggests historical interest in the parent compound's chemistry, though contemporary studies specifically addressing the hydrochloride salt are less prevalent in the accessible scientific literature .
Future Research Opportunities
Several promising areas for future research on this compound include:
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Development of improved analytical methods for detecting trace amounts in environmental samples
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Comprehensive toxicological studies to further characterize its safety profile
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Investigation of potential applications beyond the cosmetic industry
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Exploration of structure-activity relationships to develop derivatives with enhanced properties
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